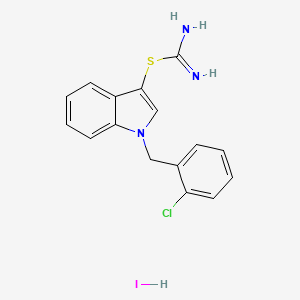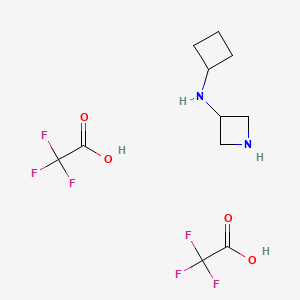![molecular formula C11H14O2 B2560178 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone CAS No. 2375261-59-7](/img/structure/B2560178.png)
1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, also known as Trolox, is a synthetic derivative of Vitamin E. It has been widely used in scientific research due to its antioxidant properties. Trolox is a water-soluble compound that can mimic the antioxidant activity of Vitamin E in both in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Carboxylic Acids
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative closely related to the specified compound, has been introduced as a new photoremovable protecting group for carboxylic acids. This group, when exposed to light, allows for the release of the protected acid in high yields, showcasing its potential in the synthesis and controlled release of carboxylic acid-containing compounds (Walters N. Atemnkeng et al., 2003).
Anti-Microbial Properties
Research into ethanone 1-(2-hydroxy-5-methyl phenyl), a molecule with structural similarities to 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, found in various natural sources, has revealed its anti-microbial properties. Molecular docking studies have shown significant binding efficacy of this compound with proteins in Staphylococcus aureus, indicating its potential as a basis for developing new antimicrobial agents (Medicharla SRI SATYA et al., 2022).
Asymmetric Conversion in Organic Synthesis
The asymmetric conversion of 1-phenyl-1,2-ethanediol, using certain microorganisms, underscores the utility of similar phenyl ethanone compounds as chiral building blocks in organic synthesis. Specifically, Candida parapsilosis SYB-1 has shown effectiveness in producing S-1-phenyl-1,2-ethanediol with high optical purity, highlighting the relevance of such compounds in the preparation of optically active materials (Nie Yao, 2003).
Lignin Degradation Studies
Phenolic beta-1 lignin substructure model compounds, which share functional groups with 1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone, have been used to study the degradation mechanisms by laccase of Coriolus versicolor. These studies provide insights into the breakdown of lignin, a major component of plant biomass, which is crucial for developing sustainable methods of biomass conversion (S. Kawai et al., 1988).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel heterocyclic compounds, such as 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, demonstrate the versatility of ethanone derivatives in creating materials with potential optical, thermal, and electronic applications. These compounds have been synthesized and studied for their crystal structure and properties, providing a foundation for further exploration in materials science (C. Shruthi et al., 2019).
Propiedades
IUPAC Name |
1-[2-ethyl-5-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10-5-4-9(7-12)6-11(10)8(2)13/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSBHVUQOOLCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)CO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)
![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)


![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)




